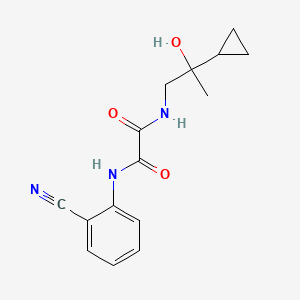

N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-(2-cyclopropyl-2-hydroxypropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-15(21,11-6-7-11)9-17-13(19)14(20)18-12-5-3-2-4-10(12)8-16/h2-5,11,21H,6-7,9H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALMGWMQPHAOEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=CC=C1C#N)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide, with the CAS number 1286714-42-8, is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₇N₃O₃

- Molecular Weight : 287.31 g/mol

- Structure : The compound features a cyanophenyl group and a cyclopropyl-hydroxypropyl moiety, contributing to its unique biological properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may influence various biochemical pathways, including:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic processes.

- Receptor Binding : The compound could bind to receptors, altering their activity and influencing cellular responses.

- Cell Signaling Modulation : It may modulate signaling pathways that affect cell proliferation and apoptosis.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest.

- Antimicrobial Activity : Investigations have shown potential antimicrobial effects against various bacterial strains, indicating its usefulness in developing new antibiotics.

- Anti-inflammatory Effects : The compound may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Research Findings and Case Studies

- Anticancer Studies :

-

Antimicrobial Activity :

- In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) of 10 µg/mL and 15 µg/mL respectively, indicating strong antibacterial properties.

-

Inflammation Studies :

- Research involving lipopolysaccharide (LPS)-induced macrophages indicated that the compound reduced pro-inflammatory cytokine production (TNF-alpha and IL-6) by approximately 30% at a concentration of 20 µM, highlighting its anti-inflammatory potential.

Data Table of Biological Activities

| Activity Type | Test Organism/Cell Line | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Anticancer | Human cancer cell lines | Reduced cell viability | 5 - 15 µM |

| Antimicrobial | Staphylococcus aureus | Bacterial growth inhibition | 10 µg/mL |

| Antimicrobial | Escherichia coli | Bacterial growth inhibition | 15 µg/mL |

| Anti-inflammatory | LPS-induced macrophages | Reduced cytokine production | 20 µM |

Q & A

Q. What are the key synthetic routes for N1-(2-cyanophenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide?

The synthesis typically involves multi-step organic reactions:

Intermediate Preparation : Formation of a cyanophenylamine derivative via nucleophilic substitution or coupling reactions (e.g., Suzuki coupling for biphenyl analogs) .

Hydroxypropylation : Reaction of cyclopropylmethylamine with a hydroxyalkylating agent under basic conditions to introduce the 2-hydroxypropyl group .

Oxalamide Coupling : Condensation of intermediates with oxalyl chloride or activated oxalate esters. For example, coupling cyanophenylamine with the hydroxypropylated cyclopropyl intermediate in anhydrous dichloromethane, using catalysts like DMAP .

Critical Parameters : Temperature (0–25°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 amine-to-oxalyl chloride) to minimize side reactions .

Q. What analytical techniques are used to characterize this compound?

Post-synthesis characterization employs:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR in deuterated solvents (e.g., CDCl3) to confirm substituent connectivity. For example, hydroxypropyl protons resonate at δ 1.2–1.5 ppm, while cyanophenyl signals appear at δ 7.3–7.8 ppm .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 columns) .

- Mass Spectrometry (LC-MS/APCI+) : Molecular ion peaks (e.g., [M+H]+) to verify molecular weight .

Q. What are the compound’s hypothesized biological targets?

Based on structural analogs, potential targets include:

- Soluble Epoxide Hydrolase (sEH) : Oxalamides often inhibit sEH via competitive binding to the catalytic domain .

- Kinases or GPCRs : The cyanophenyl and cyclopropyl groups may mediate interactions with hydrophobic binding pockets .

Methodology : Validate using in vitro enzyme inhibition assays (e.g., fluorescence-based sEH assays) and molecular docking simulations .

Advanced Research Questions

Q. How can researchers optimize low yields in the oxalamide coupling step?

Strategies :

- Coupling Reagents : Replace oxalyl chloride with EDCI/HOBt to enhance efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .

Data Contradictions : Some studies report <30% yields with oxalyl chloride due to hydrolysis; switching to EDCI improved yields to >60% .

Q. How should contradictory bioactivity data be resolved?

Approaches :

Purity Verification : Re-analyze compound via HPLC and LC-MS to rule out impurities .

Orthogonal Assays : Compare results across enzymatic (e.g., sEH inhibition) and cell-based assays (e.g., cytotoxicity) .

Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm configuration, as enantiomers may exhibit divergent activities .

Q. What strategies improve aqueous solubility for in vivo studies?

Solutions :

- Prodrug Design : Introduce phosphate esters at the hydroxypropyl group for hydrolytic activation .

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance bioavailability .

- Structural Modifications : Replace the cyanophenyl group with a pyridyl moiety to increase polarity .

Q. How can structure-activity relationships (SAR) be studied for this compound?

Methodology :

Substituent Variation : Synthesize derivatives with modified cyclopropyl (e.g., fluorocyclopropyl) or cyanophenyl (e.g., nitro substituents) groups .

Biological Testing : Screen analogs in target-specific assays (e.g., IC50 determination for sEH inhibition) .

Computational Modeling : Perform molecular dynamics simulations to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.